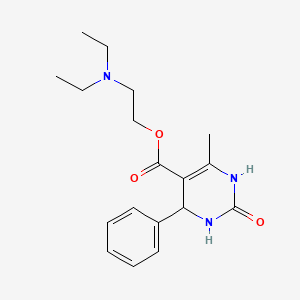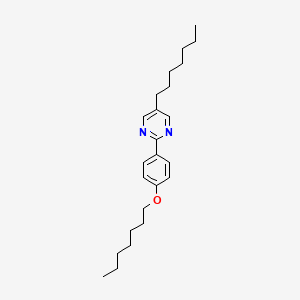
5-Heptyl-2-(4-(heptyloxy)phenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Heptyl-2-(4-(heptyloxy)phenyl)pyrimidine: is an organic compound with the molecular formula C24H36N2O . It is a pyrimidine derivative characterized by the presence of heptyl and heptyloxyphenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Heptyl-2-(4-(heptyloxy)phenyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate heptyl and heptyloxyphenyl precursors.
Condensation Reaction: The heptyl and heptyloxyphenyl groups are introduced to the pyrimidine ring through a condensation reaction. This reaction often requires the use of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide or tetrahydrofuran.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Heptyl-2-(4-(heptyloxy)phenyl)pyrimidine can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
Chemistry:
Material Science: Used in the development of advanced materials with specific electronic and optical properties.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes
Biology:
Biochemical Studies: Utilized in the study of biochemical pathways and interactions due to its unique structural properties
Medicine:
Drug Development: Investigated for potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds
Industry:
Mécanisme D'action
The mechanism of action of 5-Heptyl-2-(4-(heptyloxy)phenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
- 5-Heptyl-2-(4-(heptyloxy)phenyl)pyridine
- 5-Heptyl-2-(4-(heptyloxy)phenyl)pyrazine
- 5-Heptyl-2-(4-(heptyloxy)phenyl)triazine
Uniqueness: 5-Heptyl-2-(4-(heptyloxy)phenyl)pyrimidine is unique due to its specific combination of heptyl and heptyloxyphenyl groups attached to the pyrimidine ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications .
Propriétés
Numéro CAS |
57202-38-7 |
|---|---|
Formule moléculaire |
C24H36N2O |
Poids moléculaire |
368.6 g/mol |
Nom IUPAC |
2-(4-heptoxyphenyl)-5-heptylpyrimidine |
InChI |
InChI=1S/C24H36N2O/c1-3-5-7-9-11-13-21-19-25-24(26-20-21)22-14-16-23(17-15-22)27-18-12-10-8-6-4-2/h14-17,19-20H,3-13,18H2,1-2H3 |
Clé InChI |
XQQYMNZQNMFGAR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Methoxyphenyl)methyl]-2-methyl-6-phenylpyridazin-3(2H)-one](/img/structure/B15214805.png)
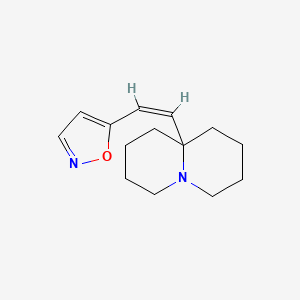
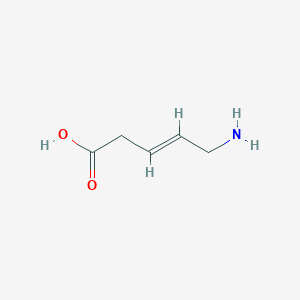

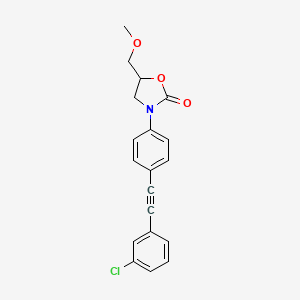
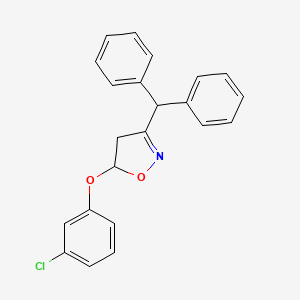
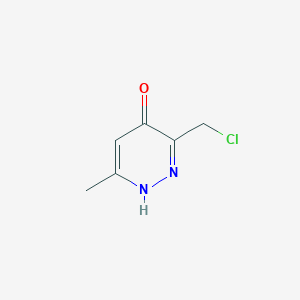
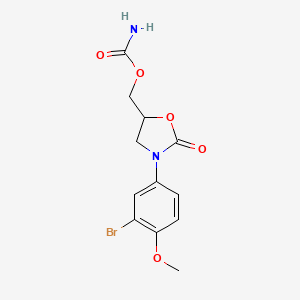
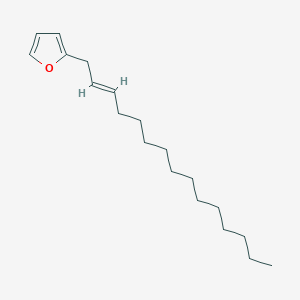
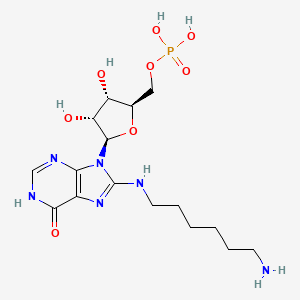
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(morpholin-4-yl)propanamide](/img/structure/B15214868.png)

